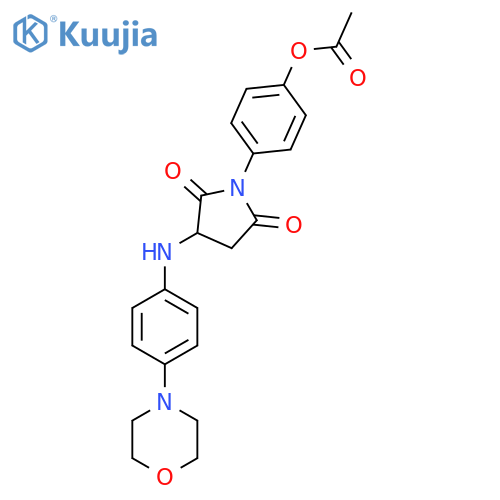Cas no 355115-33-2 (4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate)

355115-33-2 structure
商品名:4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate 化学的及び物理的性質
名前と識別子
-
- 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
- 4-(3-((4-morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate
- CCG-123494
- [4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
- SR-01000425928-1
- Oprea1_584341
- Oprea1_388669
- 355115-33-2
- AKOS000647210
- AKOS016318726
- 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
- F0902-0905
- 4-(3-(4-(4-MORPHOLINYL)ANILINO)-2,5-DIOXO-1-PYRROLIDINYL)PHENYL ACETATE
- SR-01000425928
-
- インチ: 1S/C22H23N3O5/c1-15(26)30-19-8-6-18(7-9-19)25-21(27)14-20(22(25)28)23-16-2-4-17(5-3-16)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3
- InChIKey: QRMODADALNBRMY-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C=CC(=CC=2)NC2C(N(C3C=CC(=CC=3)OC(C)=O)C(C2)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 409.16377084g/mol
- どういたいしつりょう: 409.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0902-0905-10mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-40mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-75mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-5mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-2mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-30mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-10μmol |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-2μmol |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-3mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0902-0905-4mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
355115-33-2 (4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate) 関連製品
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 55290-64-7(Dimethipin)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 624-75-9(Iodoacetonitrile)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
